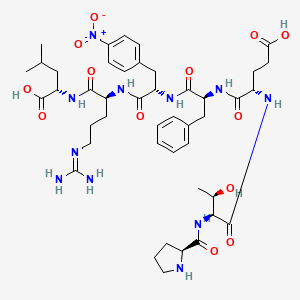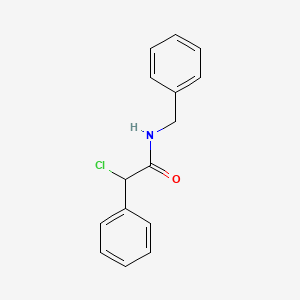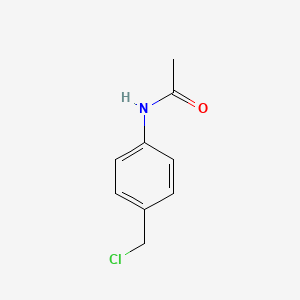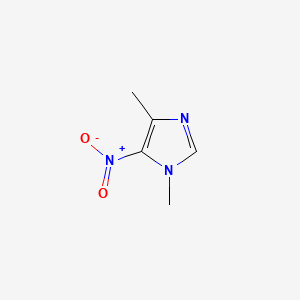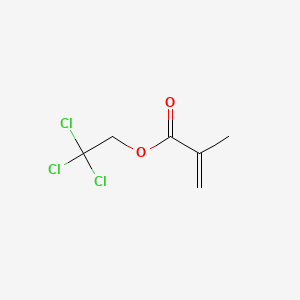
2,2,2-Trichloroethyl methacrylate
Overview
Description
2,2,2-Trichloroethyl methacrylate (TCMA) is a chlorinated derivative of methacrylate that has been studied for its unique thermal degradation properties and its potential applications in polymer science. The thermal degradation of poly(TCMA) has been compared with that of poly(ethyl methacrylate) to understand the effects of the trichloroethyl group on polymer stability and degradation mechanisms .
Synthesis Analysis
The synthesis of TCMA-related compounds often involves reactions with methacryloyl chloride. For example, 2,4,6-trichlorophenyl methacrylate (TClPhMA) was synthesized by reacting methacryloyl chloride with 2,4,6-trichlorophenol . This process typically requires careful temperature control, such as an ice bath condition, to ensure the proper formation of the desired product. The synthesized monomers can then be copolymerized with other commercially available monomers to create a variety of copolymers with different properties .
Molecular Structure Analysis
The molecular structure of methacrylates with bulky ester substituents has been determined using X-ray diffraction techniques. For instance, the molecular structures of (RS)-1,2,2,2-tetraphenylethyl methacrylate and (1S, 2R)-(+)-1-benzyl-3-dimethylamino-2-methyl-1-phenylpropyl methacrylate were solved and refined, revealing details about the conformation of the molecules and the orientation of the double bonds .
Chemical Reactions Analysis
TCMA and its derivatives undergo various chemical reactions, including polymerization and copolymerization. Anionic polymerization of haloethyl methacrylates has been carried out in controlled manners to afford polymers with predictable molecular weights and narrow distributions . Additionally, the polymerization of methyl methacrylate can be initiated by the combined action of trichloroacetic acid and dimethylaniline, indicating that TCMA-related compounds can participate in radical formation and polymerization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of TCMA and its polymers are influenced by the presence of the trichloroethyl group. The thermal degradation of poly(TCMA) in the absence of oxygen involves unzipping and crosslinking, while the presence of oxygen prevents crosslinking and retards unzipping . The thermolysis products and mechanisms suggest that the decomposition of pendant groups and the formation of free radicals play a significant role in the initiation of thermolysis . The thermal properties of copolymers synthesized from TCMA derivatives have also been investigated using differential scanning calorimetry and thermogravimetry, providing insights into their stability and decomposition patterns .
Scientific Research Applications
Fluorescence Activation in Dyes
2,2,2-Trichloroethyl methacrylate (TCEMA) can efficiently activate the fluorescence of lactone forms of rhodamine dyes when exposed to UV irradiation. This activation occurs in both solutions and polymer poly(methyl methacrylate) films. TCEMA's copolymer with methyl methacrylate shows promise for developing detecting media for archive optical data storage with fluorescent readout (Ivanov et al., 2013).
Hydrolysis Properties
TCEMA has been studied for its hydrolysis behavior in water-alcoholic solutions of sodium hydroxide. It shows a rate of hydrolysis similar to other methacrylateslike methyl methacrylate, indicating its comparable stability under alkaline conditions (Hynková & Hrabák, 1979).
Miscibility with Polymethacrylates
The miscibility behavior of TCEMA with various polymethacrylates has been examined using differential scanning calorimetry (DSC). TCEMA is found to be miscible with several polymethacrylates, such as poly(methyl methacrylate) and poly(ethyl methacrylate), which is significant for the development of diverse polymer blends (Low, Goh, & Lee, 1994).
Thermal Degradation
The thermal degradation of poly(TCEMA) has been studied in both the absence and presence of oxygen. This research reveals differences in the degradation behavior compared to polymers like poly(ethyl methacrylate), providing insights into the thermal stability and degradation mechanisms of TCEMA-based polymers (Popovic et al., 1991).
Radiolysis Properties
TCEMA has been studied under γ-irradiation at low temperatures, where the primary radicals generated by chlorine abstraction have been analyzed. This research is crucial for understanding the behavior of TCEMA polymers under radiation, which could have implications for their use in radiation-sensitive applications (Wuensche, Mueller, & Lorkowski, 1988).
Safety And Hazards
TCEMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization . The glass transition temperature of the copolymers decreased with increasing MA content and ranged from 77.5 to 13.4°C for a feed composition of 90 mol% MA monomer . This suggests potential future directions in the development of new materials with tailored properties.
properties
IUPAC Name |
2,2,2-trichloroethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGNCEABJSRDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50601-48-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50601-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50964840 | |
| Record name | 2,2,2-Trichloroethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl methacrylate | |
CAS RN |
50601-47-3, 50601-48-4 | |
| Record name | Trichloroethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50601-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloroethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050601473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Trichloroethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trichloroethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



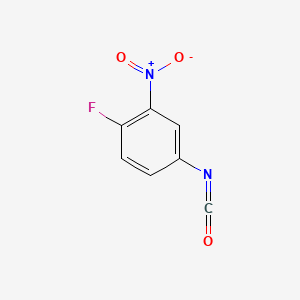
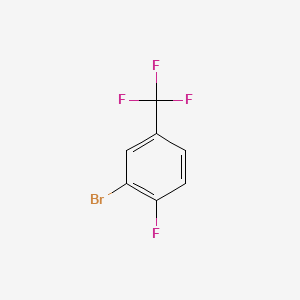
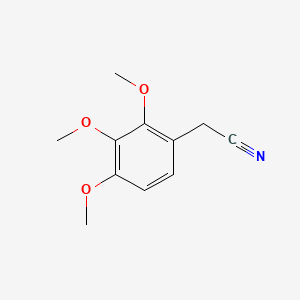
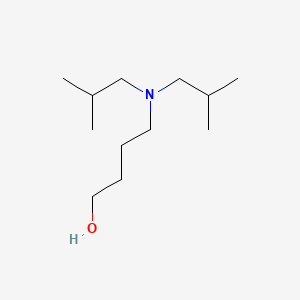
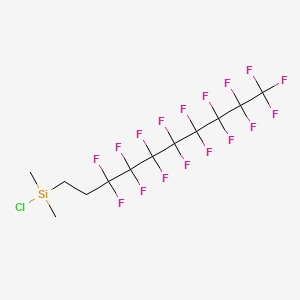
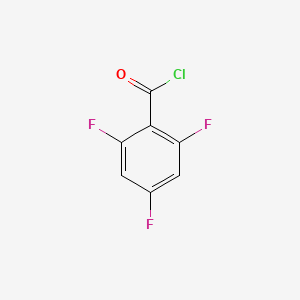
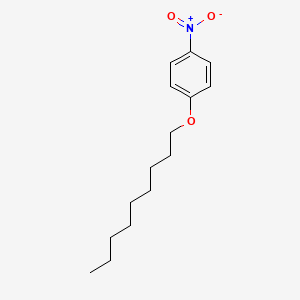
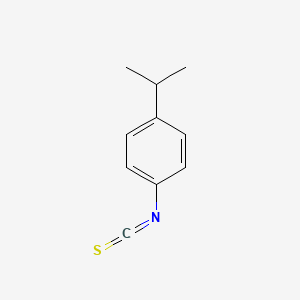
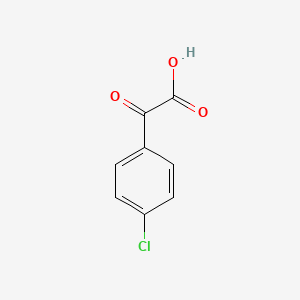
![Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate](/img/structure/B1329895.png)
